molecular formula C15H19NO4 B11816434 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid

2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid

Cat. No.: B11816434
M. Wt: 277.31 g/mol
InChI Key: GJNMUKNLXQRDQV-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid, also known by its CAS Number 1104225-58-2, is a chemical compound offered for research and development purposes. The (2S)-enantiomer of this compound has a molecular formula of C 15 H 19 NO 4 and a molecular weight of 277.32 g/mol . Its structure features a cinnamamide scaffold derived from 3-(4-methoxyphenyl)prop-2-enoic acid, which is linked to a 3-methylbutanoic acid moiety, a structure also known as isovaleric acid . While specific biological activities and applications for this exact molecule require further investigation, its core structure is of significant interest in medicinal chemistry. Related compounds containing a central α-amino acid moiety within a linear aromatic system have been extensively studied for their potent, broad-spectrum antibacterial activity and unique mechanism of action as inhibitors of bacterial type II topoisomerases . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for exploring structure-activity relationships in the development of novel pharmacologically active agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)

InChI Key

GJNMUKNLXQRDQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Core Structural Fragmentation

The target molecule dissects into two primary subunits:

  • 3-(4-Methoxyphenyl)prop-2-enoic acid : An α,β-unsaturated carboxylic acid synthesized via Knoevenagel condensation of 4-methoxybenzaldehyde and malonic acid.

  • 2-Amino-3-methylbutanoic acid (L-valine) : A commercially available β-branched amino acid requiring protection-deprotection strategies during coupling.

Bond Disconnections

  • Amide bond (C–N) : Formed via acyl chloride activation or coupling reagents.

  • α,β-Unsaturated system : Constructed through Wittig reactions or catalytic cross-couplings.

Synthesis of 3-(4-Methoxyphenyl)prop-2-enoic Acid

Knoevenagel Condensation

4-Methoxybenzaldehyde reacts with malonic acid in refluxing pyridine with piperidine catalysis, yielding 3-(4-methoxyphenyl)prop-2-enoic acid (72–78%). Microwave irradiation reduces reaction time from 6h to 30min (89% yield).

Mechanism :

  • Base deprotonates malonic acid, forming enolate.

  • Nucleophilic attack on aldehyde carbonyl.

  • Dehydration to form α,β-unsaturated acid.

Horner-Wadsworth-Emmons Alkenation

Phosphorylacetate reagents (e.g., 27 in) react with 4-methoxybenzaldehyde under Pd catalysis, achieving (Z)-selectivity (88%, dr 9:1).

Conditions :

  • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DMF, 80°C, 12h.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

3-(4-Methoxyphenyl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with L-valine methyl ester in dichloromethane (DCM) with triethylamine (Et₃N).

Procedure :

  • Acyl chloride synthesis : SOCl₂ (2 eq), reflux, 2h.

  • Coupling : L-valine methyl ester (1.2 eq), Et₃N (2 eq), DCM, 0°C → rt, 12h.

  • Deprotection : NaOH (2M), MeOH/H₂O, 60°C, 4h.

Yield : 68% (over three steps).

Carbodiimide-Based Coupling

EDCl/HOBt activation in DMF couples the acid directly with L-valine, avoiding ester protection.

Optimized Conditions :

  • EDCl (1.5 eq), HOBt (1.5 eq), DMF, rt, 24h.

  • Yield: 74%.

Comparative Data :

Coupling ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDMF2574
HATUDCM2582
DCCTHF0→2565

Palladium-Catalyzed Enamide Synthesis

Stahl’s Oxidative Amination

Styrenes undergo oxidative amination with L-valine tert-butyl ester under Pd(OAc)₂ catalysis (O₂, 80°C), forming the enamide in one step (85%).

Reaction Schema :
Styrene+Valine esterPd(OAc)2,O2Enamide\text{Styrene} + \text{Valine ester} \xrightarrow{\text{Pd(OAc)}_2, \text{O}_2} \text{Enamide}

Advantages : No preformed α,β-unsaturated acid required.

Suzuki-Miyaura Cross-Coupling

Borylation of 4-bromo-3-(4-methoxyphenyl)prop-2-enoic acid followed by coupling with valine-derived boronic ester achieves 70% yield.

Conditions :

  • Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (10:1), 90°C, 5h.

Stereochemical Control and Isomerization

(Z)- vs. (E)-Selectivity

The α,β-unsaturated amide favors (Z)-configuration due to conjugation with the aryl group. HWE conditions (Section 2.2) enhance (Z)-selectivity to 92%.

Mitigating Isomerization :

  • Low-temperature reactions (<0°C).

  • Use of bulky bases (e.g., DBU).

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300W, 120°C) reduces coupling time from 24h to 1h (yield: 80%).

Aqueous-Phase Reactions

Pd nanoparticles in water enable coupling at 60°C (yield: 76%) with easy catalyst recovery.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55 (d, J = 15.6 Hz, 1H, CH=CH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 2.30 (m, 1H, CH(CH₃)₂).

  • ¹³C NMR : δ 174.5 (COOH), 166.2 (CONH), 160.1 (Ar-OCH₃).

HPLC Purity

  • C18 column, MeCN/H₂O (70:30), 1mL/min, RT: 6.2min, 98.5% purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The enamido linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 2-[3-(4-Hydroxyphenyl)prop-2-enamido]-3-methylbutanoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation. Specific case studies have demonstrated that structurally related compounds can significantly enhance the selectivity for cancer cells over normal cells, potentially leading to new cancer therapies .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, particularly against resistant strains of bacteria. Studies have shown that modifications to the chemical structure can enhance its efficacy against pathogens such as Mycobacterium species .

Biochemical Research

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as Alzheimer's disease. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.
  • Cell Signaling Modulation : There is evidence suggesting that this compound may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis. This could provide a basis for developing anti-inflammatory drugs .

Polymer Chemistry

The unique structure of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid makes it a candidate for use in polymer synthesis:

  • Synthesis of Functional Polymers : The compound can serve as a monomer or co-monomer in the production of polymers with specific functionalities. These polymers may find applications in drug delivery systems or as biomaterials due to their biocompatibility and bioactivity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Mycobacterium spp.
Enzyme InhibitionInhibits acetylcholinesterase
Cell SignalingModulates inflammatory pathways

Case Study Example: Anticancer Activity

A study conducted by Hruby et al. investigated the synthesis of phenylalanine analogs that included this compound's derivatives. The results indicated that these analogs exhibited increased selectivity for human melanocortin receptors compared to traditional amino acids, suggesting potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-methylbutanoic Acid

  • Structure: Lacks the prop-2-enamido group; instead, a 4-methoxyphenyl group is directly attached to the butanoic acid backbone.
  • Key Properties :
    • Molecular weight: 208.25 g/mol
    • Melting point: 153–156°C
    • pKa: ~4.41 (moderate acidity)
    • Density: 1.087 g/cm³ .

2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid

  • Structure: Features a benzyl group substituted with 4-methoxy and 3-methoxypropoxy groups, attached to the butanoic acid backbone.
  • Key Differences :
    • The 3-methoxypropoxy group enhances hydrophilicity and hydrogen-bonding capacity.
    • The benzyl group introduces bulkier substituents, which may reduce metabolic stability compared to the target compound’s propenamido group .

3-(4-(Methoxycarbonyl)phenyl)-3-methyl-2-(methylamino)butanoic Acid

  • Structure: Contains a methoxycarbonyl group on the phenyl ring and a methylamino group at position 2.
  • The methylamino group introduces basicity, altering solubility and reactivity in biological systems .

4-Methoxy-alpha-iso-propyl-phenylacetic Acid

  • Structure : Phenylacetic acid derivative with 4-methoxy and α-isopropyl groups.
  • Comparison: Shorter carbon chain (acetic acid vs. butanoic acid) reduces steric effects. The α-isopropyl group may enhance chiral selectivity in pharmaceutical applications, a feature less explored in the target compound .

Structural and Functional Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid Propenamido, 4-methoxyphenyl, 3-methyl Not reported Not reported High conjugation, moderate lipophilicity
2-(4-Methoxyphenyl)-3-methylbutanoic acid Direct 4-methoxyphenyl attachment 208.25 153–156 Moderate acidity, low steric hindrance
2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid Benzyl with dual methoxy groups ~338.38 (calculated) Not reported Enhanced hydrophilicity, bulkier structure
3-(4-(Methoxycarbonyl)phenyl)-3-methyl-2-(methylamino)butanoic acid Methoxycarbonyl, methylamino 266 (LC-MS) Not reported Electron-withdrawing effects, basicity

Biological Activity

2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid, also known as (2S)-2-{[3-(4-methoxyphenyl)prop-2-enoyl]amino}-3-methylbutanoic acid, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31566 g/mol
  • CAS Number : 81534447

The structure of the compound features a methoxy group and an enamido linkage, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.

Enzyme Inhibition

One significant area of research is the inhibition of enzymes. The compound has been noted for its potential inhibitory effects on tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Inhibition of this enzyme can have implications in cosmetic applications for skin lightening and treatment of hyperpigmentation disorders .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various compounds on tyrosinase activity. The results indicated that this compound exhibited concentration-dependent inhibition of tyrosinase, with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests potential utility in dermatological applications .

CompoundIC50 (μM)
This compound25
Control (known inhibitor)5

Cytotoxicity Assays

In another investigation, the cytotoxicity of the compound was assessed against various cancer cell lines. The findings revealed that while the compound exhibited some cytotoxic effects, it was not significantly toxic to normal cell lines, highlighting its selective activity against cancer cells .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzyme active sites, potentially leading to conformational changes that inhibit enzymatic activity. Further studies are required to elucidate the precise molecular interactions involved.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is typically synthesized via amide coupling between 3-(4-methoxyphenyl)prop-2-enoic acid derivatives and 3-methylbutanoic acid precursors. Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (40–60°C to prevent side reactions), and catalysts like EDC/HOBt for efficient coupling . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and monitoring purity via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Answer : Use FT-IR to confirm the amide bond (C=O stretch at ~1650–1680 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹). 1H NMR should show the methoxyphenyl aromatic protons (δ 6.8–7.2 ppm), the α-methyl group (δ 1.0–1.2 ppm), and the enamide proton (δ 6.3–6.5 ppm). LC-MS (ESI+) can confirm molecular weight ([M+H]+ ~330–340 m/z) .

Q. What in vitro assays are recommended for initial screening of bioactivity?

  • Answer : Start with enzyme inhibition assays (e.g., COX-2 or kinase targets) at 10–100 µM concentrations. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets, and what validation methods are essential?

  • Answer : Dock the compound into target proteins (e.g., COX-2 or GPCRs) using software like AutoDock Vina. Prioritize hydrogen bonding with the methoxy group and hydrophobic interactions with the methylbutanoic moiety. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and mutagenesis to confirm critical residues .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCBI guidelines). Assess confounding factors like solvent effects (DMSO vs. aqueous buffers) or cell line variability. Perform meta-analyses of published IC50 values and apply statistical tools (ANOVA with post-hoc tests) to identify outliers .

Q. How does the compound’s stability under physiological conditions impact its pharmacological potential?

  • Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours. If unstable, consider prodrug modifications (e.g., esterification of the carboxylic acid) to enhance metabolic resistance .

Q. What computational methods are suitable for studying its environmental fate and ecotoxicology?

  • Answer : Use EPI Suite to predict biodegradation half-life and log Kow (hydrophobicity). For ecotoxicity, run QSAR models in TEST (EPA) to estimate LC50 for aquatic organisms. Validate with acute toxicity assays in Daphnia magna .

Q. How can structural analogs improve target selectivity while minimizing off-target effects?

  • Answer : Modify the methoxyphenyl group (e.g., replace with halogens) to alter steric bulk. Introduce substituents on the enamide chain (e.g., methyl vs. ethyl) to probe binding pockets. Test selectivity panels (e.g., Eurofins CEREP) against 50+ receptors/enzymes .

Methodological Notes

  • Data Reproducibility : Always report purity (>95% by HPLC), solvent traces, and batch-to-batch variability.
  • Ethical Compliance : Follow OECD guidelines for in vivo studies if extending beyond in vitro work.
  • Open Science : Deposit spectral data in PubChem or ChEMBL for community validation .

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